ethyl 7-(4-fluorophenyl)-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylate is a complex organic compound belonging to the class of chromene derivatives. This compound features a fused bicyclic structure with a fluorophenyl group, a carboxylate ester, and multiple methyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted furocoumarin derivative, under acidic or basic conditions. The fluorophenyl group can be introduced through a halogenation reaction followed by a Suzuki coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields. Purification steps, including recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the chromene ring allows for selective oxidation at specific positions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of different substituents on the aromatic ring.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Rosuvastatin Ethyl Ester: A statin used to lower cholesterol levels.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anti-inflammatory properties.
Uniqueness: Ethyl 7-(4-fluorophenyl)-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylate stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 7-(4-fluorophenyl)-1,7-dimethyl-9-oxo-8H-furo[3,2-f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO5/c1-4-26-21(25)20-12(2)18-16(27-20)9-10-17-19(18)15(24)11-22(3,28-17)13-5-7-14(23)8-6-13/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVKRMOCNLITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC3=C2C(=O)CC(O3)(C)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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